molecular formula C7H9F3N2O4 B2426227 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid CAS No. 2229318-51-6

7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

Cat. No. B2426227
CAS RN: 2229318-51-6
M. Wt: 242.154
InChI Key: UUTDHPYFCHQCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2229318-51-6 . It has a molecular weight of 242.15 . The IUPAC name for this compound is 7-oxa-2,5-diazaspiro [3.4]octan-6-one 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O2.C2HF3O2/c8-4-7-5 (3-9-4)1-6-2-5;3-2 (4,5)1 (6)7/h6H,1-3H2, (H,7,8); (H,6,7) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Hepatitis B Capsid Protein Inhibitor

This compound has been reported as a potential inhibitor of the hepatitis B capsid protein . This suggests it could be used in the development of treatments for hepatitis B, a viral infection that attacks the liver.

Menin-MLL1 Interaction Inhibitor

It has also been identified as a potential inhibitor of the menin-MLL1 interaction . This interaction plays a crucial role in the development of certain types of cancer, suggesting that this compound could be used in cancer research and treatment.

MAP and PI3K Signaling Modulator

The compound has been reported as a modulator of MAP and PI3K signaling . These signaling pathways are involved in many cellular processes, including cell growth and survival, and their dysregulation is often associated with cancer.

Selective Dopamine D3 Receptor Antagonist

It has been identified as a potential selective dopamine D3 receptor antagonist . This suggests it could be used in the development of treatments for disorders related to dopamine, such as Parkinson’s disease and schizophrenia.

5. VDAC1 Inhibitors for the Treatment of Diabetes The compound has been reported as a potential VDAC1 inhibitor . VDAC1 is a protein that plays a key role in the regulation of cellular metabolism and is implicated in the pathogenesis of diabetes.

Spirocyclic Building Block

This compound has been synthesized as a spirocyclic building block , which provides a new area of chemical space with straightforward functional handles for further diversification. This suggests it could be used in the development of new chemical entities for various applications.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-5(3-9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTDHPYFCHQCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.